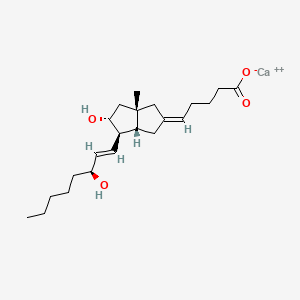
Ciprostene (calcium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ciprostene (calcium) is a synthetic analog of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. It is known for its biological activity similar to PGI2 but is significantly less potent. Ciprostene (calcium) has been studied for its potential therapeutic applications in cardiovascular diseases, particularly in conditions involving abnormal platelet aggregation and vascular smooth muscle cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ciprostene (calcium) is synthesized through a series of chemical reactions starting from prostacyclin analogsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of ciprostene (calcium) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques to obtain the desired calcium salt form .
Chemical Reactions Analysis
Types of Reactions
Ciprostene (calcium) undergoes various chemical reactions, including:
Oxidation: Ciprostene can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in ciprostene.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH to achieve the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of ciprostene with modified biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Ciprostene (calcium) has been extensively studied for its scientific research applications, including:
Chemistry: Used as a reference compound in the study of prostacyclin analogs and their chemical properties.
Biology: Investigated for its effects on cellular processes such as platelet aggregation and vascular smooth muscle cell proliferation.
Medicine: Explored for its potential therapeutic applications in cardiovascular diseases, particularly in conditions involving abnormal platelet aggregation and vascular smooth muscle cell proliferation.
Industry: Utilized in the development of new pharmaceutical formulations and as a research tool in drug discovery .
Mechanism of Action
Ciprostene (calcium) exerts its effects by acting as a prostacyclin receptor agonist. It binds to the prostacyclin receptor (IP receptor) on the surface of target cells, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of platelet aggregation and vasodilation. The compound also affects various signaling pathways involved in vascular smooth muscle cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
Carbaprostacyclin: A stable analog of prostacyclin with similar biological activity.
Iloprost: Another prostacyclin analog used in the treatment of pulmonary arterial hypertension.
Treprostinil: A prostacyclin analog used for the treatment of pulmonary arterial hypertension and other vascular diseases
Uniqueness
Ciprostene (calcium) is unique due to its specific structural modifications, such as the 9β-methyl group, which confer distinct biological properties. While it is less potent than other prostacyclin analogs, its stability and specific receptor interactions make it a valuable research tool and potential therapeutic agent .
Properties
Molecular Formula |
C22H35CaO4+ |
|---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
calcium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-6a-methyl-1,3,3a,4,5,6-hexahydropentalen-2-ylidene]pentanoate |
InChI |
InChI=1S/C22H36O4.Ca/c1-3-4-5-9-17(23)11-12-18-19-13-16(8-6-7-10-21(25)26)14-22(19,2)15-20(18)24;/h8,11-12,17-20,23-24H,3-7,9-10,13-15H2,1-2H3,(H,25,26);/q;+2/p-1/b12-11+,16-8-;/t17-,18+,19+,20+,22-;/m0./s1 |
InChI Key |
WKRNCYQUQFBOCZ-FCIOBEBZSA-M |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C/C(=C/CCCC(=O)[O-])/C[C@]2(C[C@H]1O)C)O.[Ca+2] |
Canonical SMILES |
CCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


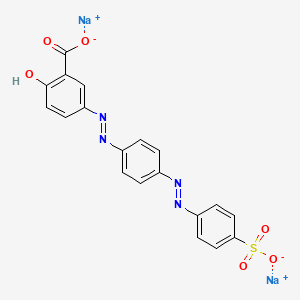

![[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-5-yl]-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-7-yl] acetate](/img/structure/B12373242.png)
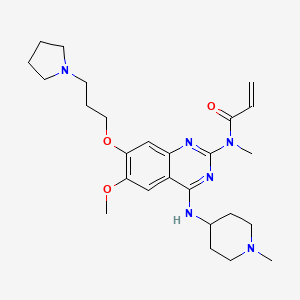

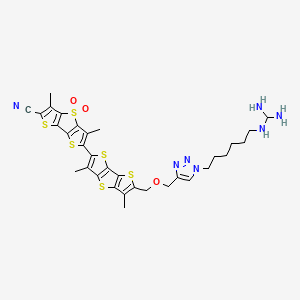
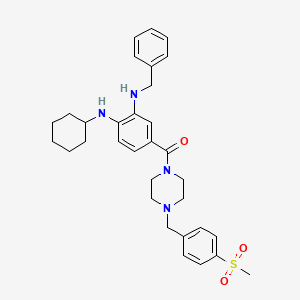
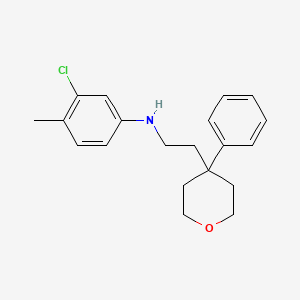



![1',4'-Diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine]](/img/structure/B12373287.png)
![(3R,4R,5R,6S)-2-[(2R,4R,5R,6R)-6-[[(4aR,6aS,6bR,8S,8aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12373290.png)

